molecular formula C8H10BrNO2 B053702 methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 120935-94-6

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B053702
CAS RN: 120935-94-6
M. Wt: 232.07 g/mol
InChI Key: LGBDYFSMZPRVLL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C8H10BrNO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate, can be achieved through various methods. For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The molecular structure of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains a carboxylate group attached to the pyrrole ring .


Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate include its molecular weight, which is 232.074 Da . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, was not found in the search results.

Scientific Research Applications

Anticancer Research

Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate is utilized in the synthesis of compounds with potential anticancer properties. Pyrrole derivatives have been studied for their efficacy against various cancer types, including leukemia, lymphoma, and myelofibrosis . The compound’s ability to be incorporated into biologically active scaffolds makes it valuable in medicinal chemistry for drug discovery.

Antibacterial and Antifungal Agents

This compound serves as a precursor in creating molecules with antibacterial and antifungal activities. The pyrrole ring system, which is part of this compound’s structure, is known to inhibit bacterial and fungal growth, making it a significant contributor to the development of new antibiotics and fungicides .

Antiprotozoal and Antimalarial Drugs

Research has shown that pyrrole-containing analogs can be effective in treating protozoal infections, including malaria. The structural versatility of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate allows for the creation of compounds that can disrupt the life cycle of protozoa, offering a pathway for developing new antimalarial drugs .

Anti-inflammatory Medications

The anti-inflammatory properties of pyrrole derivatives make them suitable for the design of new anti-inflammatory drugs. By modifying the pyrrole core of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate, researchers can synthesize compounds that may reduce inflammation and be used to treat conditions like arthritis .

Cholesterol-Lowering Agents

Compounds derived from methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate have been explored for their potential to lower cholesterol levels. The pyrrole ring is a common feature in several marketed drugs that target cholesterol, indicating its significance in cardiovascular drug development .

HIV-1 Reverse Transcriptase Inhibitors

The pyrrole subunit is known to inhibit reverse transcriptase in HIV-1, which is crucial for the virus’s replication. Derivatives of methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate could lead to the development of new antiretroviral therapies aimed at managing HIV/AIDS .

properties

IUPAC Name

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-4-6(8(11)12-3)7(9)5(2)10-4/h10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBDYFSMZPRVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384005
Record name methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS RN

120935-94-6
Record name methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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